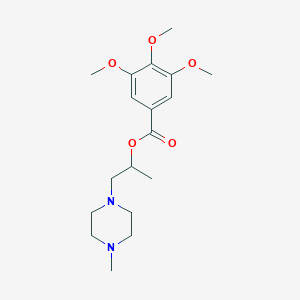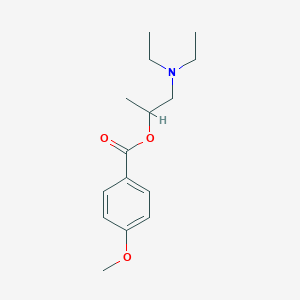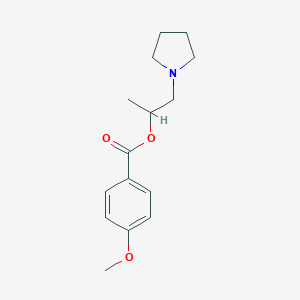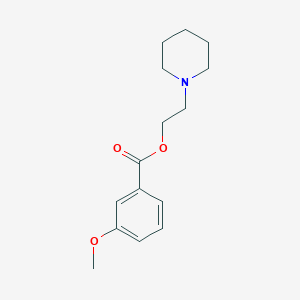
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea, also known as ACR16, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACR16 is a member of the thiourea family of compounds and has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学的研究の応用
N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, this compound has been shown to have antipsychotic effects that are comparable to those of traditional antipsychotic drugs such as haloperidol, but with fewer side effects. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
作用機序
The exact mechanism of action of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is not fully understood, but it is thought to involve modulation of the dopaminergic and serotonergic systems in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic, antidepressant, and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which is thought to contribute to its therapeutic effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may be important for its neuroprotective effects.
実験室実験の利点と制限
One advantage of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea is that it has been extensively studied in animal models, and its pharmacological properties are well understood. This makes it a useful tool for studying the dopaminergic and serotonergic systems in the brain and for investigating potential therapeutic interventions for psychiatric disorders. One limitation of this compound is that its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea. One area of interest is the development of new compounds that are structurally similar to this compound but may have improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound on the brain and the potential for neurotoxicity. Finally, there is interest in investigating the potential therapeutic applications of this compound in human clinical trials.
合成法
The synthesis of N-(1-adamantyl)-N'-(2-chloro-4-methylbenzoyl)thiourea involves the reaction between 1-adamantylamine and 2-chloro-4-methylbenzoyl isothiocyanate. The reaction takes place in a solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 60%.
特性
分子式 |
C19H23ClN2OS |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
N-(1-adamantylcarbamothioyl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C19H23ClN2OS/c1-11-2-3-15(16(20)4-11)17(23)21-18(24)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-10H2,1H3,(H2,21,22,23,24) |
InChIキー |
USRAHLQDHSJNHO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)


![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

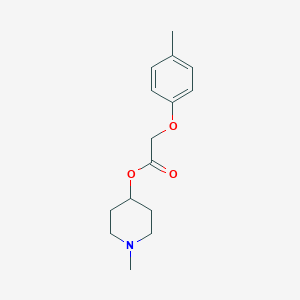
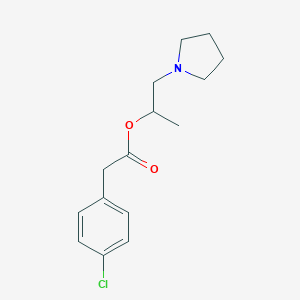
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)

